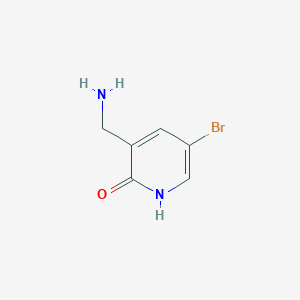

3-(Aminomethyl)-5-bromopyridin-2-OL

Overview

Description

“3-(Aminomethyl)-5-bromopyridin-2-OL” is a compound that contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom. The “3-(Aminomethyl)” part indicates an aminomethyl group (-NH2-CH2-) attached to the 3rd carbon of the pyridine ring. The “5-bromopyridin-2-OL” part suggests a bromine atom attached to the 5th carbon and a hydroxyl group (-OH) attached to the 2nd carbon of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the aminomethyl, bromine, and hydroxyl groups attached at the 3rd, 5th, and 2nd positions respectively. The exact geometry and conformation could be influenced by these substituents and their interactions .Chemical Reactions Analysis

As an amine, this compound could participate in typical amine reactions, such as alkylation, acylation, and elimination . The presence of the bromine atom might also allow for reactions involving halogen exchange or nucleophilic substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar -OH and -NH2 groups could impart polarity and potential hydrogen bonding capabilities .Scientific Research Applications

Synthesis and Catalysis Applications

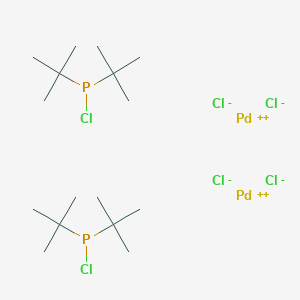

Selective Amination and Catalysis : The compound 3-(Aminomethyl)-5-bromopyridin-2-OL is utilized in selective amination processes, such as in the amination of polyhalopyridines, which is catalyzed by palladium-xantphos complexes to yield amino-substituted pyridines with high selectivity and yield. This demonstrates its role in facilitating specific chemical transformations in synthetic chemistry (Ji, Li, & Bunnelle, 2003).

Synthesis of Bioactive Compounds : 2-Aminopyridines, derivatives of the compound, are significant in the synthesis of bioactive natural products, medicinal compounds, and organic materials. The compound's structure allows for selective and high-yield transformations, making it valuable in the production of these biologically and chemically significant materials (Bolliger, Oberholzer, & Frech, 2011).

Copper Catalyzed Amination : The compound is involved in copper-catalyzed amination reactions of aryl halides, showcasing its role in facilitating important chemical reactions under mild conditions, which are crucial in various synthesis processes (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Electrochemical Applications

Electrocatalytic Carboxylation : 3-(Aminomethyl)-5-bromopyridin-2-OL undergoes electrocatalytic carboxylation with CO2 in ionic liquids to yield aminonicotinic acids. This process highlights the compound's role in innovative electrochemical conversions, potentially relevant in green chemistry and CO2 utilization strategies (Feng, Huang, Liu, & Wang, 2010).

Chemical Behaviour and Transformations

Synthesis of Pyridine Derivatives : The compound is used in the synthesis of various pyridine derivatives, indicating its versatility and importance as a building block in synthetic chemistry. Its reactivity paves the way for the creation of diverse chemical structures with potential applications in different fields of research (Hertog, Jouwersma, Van Der Wal, & Willebrands‐Schogt, 2010).

Halogen Bonding in Supramolecular Assembly : The bromo-substituted derivatives of the compound are involved in halogen bonding, directing the supramolecular assembly in trezimides and tennimides. This illustrates its role in the formation of complex molecular architectures, potentially important in materials science and nanotechnology (Mocilac & Gallagher, 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(aminomethyl)-5-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGBXYARSSULKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-bromopyridin-2-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)

![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)